molecular formula C16H13ClN4OS B2401649 2-chloro-N-{1-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]ethyl}pyridine-4-carboxamide CAS No. 1333809-80-5

2-chloro-N-{1-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]ethyl}pyridine-4-carboxamide

Cat. No.: B2401649
CAS No.: 1333809-80-5
M. Wt: 344.82
InChI Key: UPCPTYFPHGZRRZ-UHFFFAOYSA-N
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Description

2-chloro-N-{1-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]ethyl}pyridine-4-carboxamide is a complex organic compound that features a pyridine ring, a thiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{1-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]ethyl}pyridine-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{1-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]ethyl}pyridine-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperature control .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2-chloro-N-{1-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]ethyl}pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-{1-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]ethyl}pyridine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-chloro-N-[1-(4-pyridin-4-yl-1,3-thiazol-2-yl)ethyl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4OS/c1-10(20-15(22)12-4-7-19-14(17)8-12)16-21-13(9-23-16)11-2-5-18-6-3-11/h2-10H,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCPTYFPHGZRRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CS1)C2=CC=NC=C2)NC(=O)C3=CC(=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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